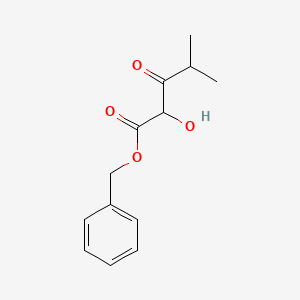
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate is a fluorinated organophosphorus compound. It is characterized by the presence of a heptafluorobutyl group attached to a phosphorodichloridate moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
2,2,3,3,4,4,4-Heptafluorobutanol+Phosphorus Oxychloride→2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate+Hydrogen Chloride
The reaction is typically conducted at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-heptafluorobutanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include 2,2,3,3,4,4,4-heptafluorobutyl phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: The major products of hydrolysis are 2,2,3,3,4,4,4-heptafluorobutanol and phosphoric acid derivatives.
科学研究应用
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with high thermal stability and chemical resistance.
作用机制
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate involves the interaction of the phosphorodichloridate group with nucleophiles. The chlorine atoms are highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The heptafluorobutyl group imparts unique properties such as high thermal stability and resistance to chemical degradation.
相似化合物的比较
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl Phosphorodichloridate is unique due to the presence of both a highly fluorinated butyl group and a reactive phosphorodichloridate moiety. This combination imparts the compound with high reactivity towards nucleophiles and exceptional thermal and chemical stability, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
4-dichlorophosphoryloxy-1,1,1,2,2,3,3-heptafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F7O2P/c5-16(6,14)15-1-2(7,8)3(9,10)4(11,12)13/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVSRDDFTDERLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F7O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
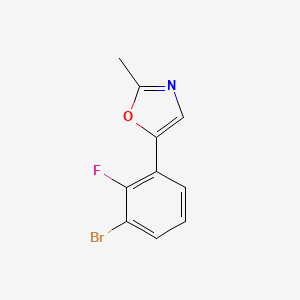
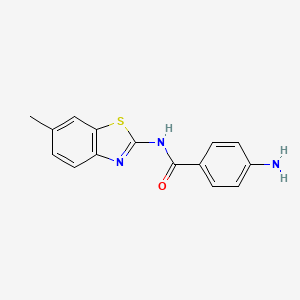
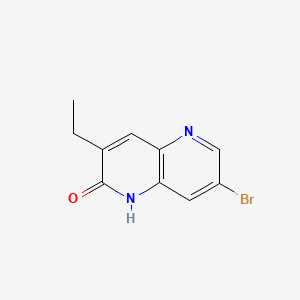
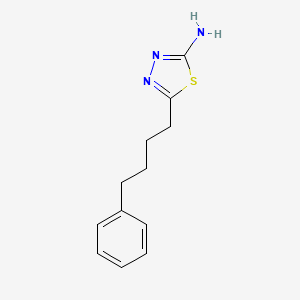
![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)

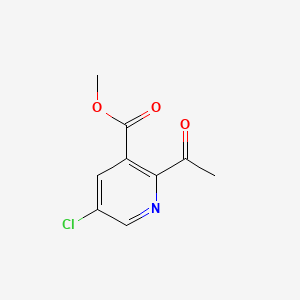
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
